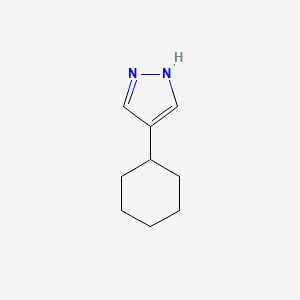

4-cyclohexyl-1H-Pyrazole

Übersicht

Beschreibung

4-Cyclohexyl-1H-Pyrazole is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms The cyclohexyl group attached to the fourth position of the pyrazole ring imparts unique chemical and physical properties to the compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1H-Pyrazole typically involves the cyclization of appropriate precursors. One common method is the condensation of cyclohexanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Reaction Conditions and Characterization

Alkylation and Functionalization

4-Cyclohexyl-1H-pyrazole derivatives undergo alkylation at the N-1 position to enhance solubility or pharmacological activity. For instance:

-

Copper triflate and ionic liquids (e.g., [bmim]PF₆) catalyze the alkylation of pyrazoline intermediates with tert-butylphenyl hydrazines , leading to 1,3,5-trisubstituted pyrazoles .

Key Alkylation Protocol

| Substrate | Alkylating Agent | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Pyrazoline intermediate | p-(4-(tert-butyl)phenyl hydrazine | Cu(OTf)₂/[bmim]PF₆ | 1-Cyclohexyl-3,5-diarylpyrazole | 82% |

Oxidative Aromatization

Pyrazolines (saturated analogs) are oxidized to aromatic pyrazoles under mild conditions:

-

In situ oxidation of pyrazoline 47 (derived from chalcones and hydrazines) produces 1-cyclohexyl-1,3,5-triarylpyrazole without requiring external oxidizing agents .

Oxidation Mechanism

-

Cyclocondensation : Chalcone + arylhydrazine → Pyrazoline intermediate.

-

Oxidation : Spontaneous dehydrogenation via catalyst recycling.

Multi-Component Reactions (MCRs)

HAp/ZnCl₂ nano-flakes catalyze one-pot reactions for functionalized pyrazoles:

-

Arylidene malononitrile, hydrazine hydrate, and isothiocyanates yield 1H-pyrazole-1-carbothioamide derivatives with anti-inflammatory potential .

Example MCR Pathway

| Components | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Arylidene malononitrile + hydrazine + isothiocyanate | HAp/ZnCl₂ nano-flakes | 60–70°C | 5-Amino-1-cyclohexyl-pyrazole-carbothioamide | 70–85% |

Regioselective Modifications

Regioselectivity in pyrazole synthesis is influenced by substituent electronic effects:

-

Trifluoromethyl groups direct cyclocondensation to favor specific regioisomers (e.g., 98:2 selectivity) .

-

Steric effects from cyclohexyl groups reduce competing pathways, enhancing product purity .

Pharmacological Data

| Compound | COX-2 Inhibition (IC₅₀) | Reference Drug (Celecoxib IC₅₀) |

|---|---|---|

| 3d | 0.12 µM | 0.15 µM |

| 3e | 0.09 µM | 0.15 µM |

Challenges and Innovations

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Cyclohexyl-1H-Pyrazole

The synthesis of this compound typically involves the reaction of cyclohexyl hydrazine with appropriate carbonyl compounds. A notable method includes a one-pot multicomponent reaction that allows for the efficient formation of highly functionalized pyrazole derivatives. This synthetic versatility is crucial for developing compounds with tailored properties for specific applications .

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that various pyrazole-containing compounds can inhibit cancer cell proliferation through different mechanisms, including apoptosis and autophagy induction. For instance, compounds derived from pyrazoles have been tested against several cancer cell lines, demonstrating promising IC50 values, which indicate their effectiveness as potential anticancer agents .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 0.39 | Apoptosis |

| This compound | MCF-7 | 0.46 | Autophagy |

Anti-inflammatory Properties

The pyrazole moiety is also recognized for its anti-inflammatory effects. Several studies have reported that pyrazole derivatives can act as non-steroidal anti-inflammatory drugs (NSAIDs), providing relief from inflammation without significant side effects. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory process .

Material Science Applications

In addition to biological applications, this compound has been explored in material science. Its unique structural properties allow it to be used in the development of polymers and other materials with specific thermal and mechanical characteristics. Research has indicated that incorporating pyrazole units into polymer matrices can enhance their thermal stability and mechanical strength .

Case Study 1: Anticancer Efficacy

A study conducted by Zheng et al. evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, against multiple cancer cell lines such as A549 and MCF-7. The results showed that these compounds could significantly inhibit cell growth, suggesting their potential as lead compounds in drug development for cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyrazole derivatives, highlighting their ability to inhibit COX enzymes effectively. This research demonstrated that compounds like this compound could serve as templates for designing new anti-inflammatory drugs with improved efficacy and reduced side effects compared to traditional NSAIDs .

Wirkmechanismus

The mechanism of action of 4-Cyclohexyl-1H-Pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA or proteins, affecting various cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole: The parent compound without the cyclohexyl group.

3,5-Dimethyl-1H-Pyrazole: A derivative with methyl groups at positions 3 and 5.

4-Phenyl-1H-Pyrazole: A derivative with a phenyl group at position 4

Uniqueness: 4-Cyclohexyl-1H-Pyrazole is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities .

Biologische Aktivität

4-Cyclohexyl-1H-pyrazole is a derivative of the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological significance, exhibiting properties such as anti-inflammatory, anti-cancer, and antimicrobial effects. This article delves into the biological activity of this compound, summarizing findings from various studies and presenting data tables to illustrate its efficacy.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.46 |

| This compound | A549 (Lung Cancer) | 0.39 |

These values indicate that this compound exhibits potent anticancer activity, comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. In vitro assays have demonstrated that this compound can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | Cytokine Inhibition (%) |

|---|---|

| This compound | TNF-α: 76% at 10 μM |

| This compound | IL-6: 86% at 10 μM |

These results suggest that this compound could be a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has also been explored. In studies assessing the activity against various pathogens, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

These findings indicate that the compound possesses significant antimicrobial properties, making it a potential candidate for further development in treating infections .

Study on Antitumor Activity

In a study conducted by Xia et al., derivatives of pyrazoles were synthesized and screened for antitumor activity. The study reported that compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines, with IC50 values ranging from 0.01 µM to over 50 µM depending on the specific derivative tested .

Study on Anti-inflammatory Effects

Research by Chandra et al. focused on synthesizing novel pyrazole derivatives and evaluating their anti-inflammatory effects using carrageenan-induced edema models. The study found that certain derivatives exhibited up to 85% inhibition of inflammation markers compared to standard anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

4-cyclohexyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-4-8(5-3-1)9-6-10-11-7-9/h6-8H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNCLFHDNUYNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524008 | |

| Record name | 4-Cyclohexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73123-52-1 | |

| Record name | 4-Cyclohexyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.